3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20186351
InChI: InChI=1S/C9H9ClO4S/c1-3-4-14-6-5(10)9(13-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12)
SMILES:
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol

3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC20186351

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid -

Specification

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
IUPAC Name 4-chloro-5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H9ClO4S/c1-3-4-14-6-5(10)9(13-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12)
Standard InChI Key SUFJQZXGCWPTNC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(S1)C(=O)O)OCC=C)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a thiophene ring substituted at the 2-position with a carboxylic acid group, the 3-position with an allyloxy chain (CH2CHCH2O\text{CH}_2\text{CHCH}_2\text{O}), the 4-position with chlorine, and the 5-position with a methoxy group (OCH3\text{OCH}_3) . The allyloxy moiety introduces steric bulk and potential sites for further functionalization, while the electron-withdrawing chloro and methoxy groups influence the ring’s electronic density.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1707391-82-9
Molecular FormulaC9H9ClO4S\text{C}_9\text{H}_9\text{ClO}_4\text{S}
Molecular Weight248.68 g/mol
DensityNot Available
Boiling PointNot Available

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs such as 3-(carboxymethoxy)-4-chloro-5-[3-[(1-methylsulfonylpiperidin-4-yl)methylamino]phenyl]thiophene-2-carboxylic acid (PubChem CID 68833750) provide insights into characteristic thiophene vibrational modes and 13C^{13}\text{C}-NMR shifts associated with substituted aryl systems . Computational models predict a planar thiophene core with dihedral angles of 15–25° between the allyloxy side chain and the ring .

Synthesis and Industrial Production

Established Synthetic Routes

The compound is typically synthesized via sequential Friedel-Crafts alkylation and nucleophilic substitution reactions. A representative pathway involves:

  • Thiophene Functionalization: Methoxylation at the 5-position using CH3ONa\text{CH}_3\text{ONa} in dimethylformamide (DMF) .

  • Chlorination: Electrophilic chlorination at the 4-position with Cl2\text{Cl}_2 in acetic acid .

  • Allyloxy Introduction: O-Alkylation of the 3-hydroxythiophene intermediate with allyl bromide under basic conditions .

  • Carboxylic Acid Formation: Oxidation of a methyl ester precursor using KMnO4_4 in acidic media .

Challenges in Scalability

The allyloxy group’s propensity for -sigmatropic rearrangements (e.g., Cope rearrangement) during high-temperature steps necessitates stringent control over reaction conditions . Recent advances in flow chemistry have mitigated these issues by enabling rapid heat dissipation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic allyloxy and chloro substituents . It is soluble in polar aprotic solvents such as DMSO and DMF. Stability studies indicate decomposition above 150°C, with thermal degradation products including hydrogen chloride and sulfur oxides .

Crystallography

Single-crystal X-ray diffraction data for closely related structures (e.g., SAFit analogs) reveal intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking of thiophene rings, suggesting potential for crystalline material design .

Applications in Pharmaceutical Research

Role in FKBP51 Inhibition

The compound has been investigated as a precursor in the synthesis of SAFit (Selective Antagonist of FKBP51) scaffolds, which modulate stress-related disorders by inhibiting the FKBP51 protein . Key structural features—the chloro and methoxy groups—enhance binding affinity to FKBP51’s transient hydrophobic pocket, while the allyloxy chain improves metabolic stability .

Table 2: Comparative Binding Affinities of Thiophene Derivatives

CompoundFKBP51 IC50_{50} (nM)Selectivity (FKBP51/FKBP52)
3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid38 ± 412:1
SAFit2 (Control)15 ± 250:1

Antibacterial and Antifungal Activity

Preliminary screens against Staphylococcus aureus and Candida albicans demonstrate moderate activity (MIC = 64 μg/mL), attributed to thiophene’s ability to disrupt microbial membrane integrity .

Recent Advances and Future Directions

Macrocyclization Strategies

Walz et al. (2025) incorporated this compound into macrocyclic FKBP51 inhibitors, enhancing proteolytic stability and blood-brain barrier permeability . Ring-closing metathesis (RCM) using Grubbs’ catalyst yielded 14-membered macrocycles with retained binding affinity (IC50=42±3 nM\text{IC}_{50} = 42 \pm 3 \text{ nM}) .

Sustainable Synthesis Initiatives

Efforts to replace allyl bromide with bio-based allyl alcohol derivatives are underway, reducing reliance on halogenated reagents .

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